molecular formula C6H12ClNO2S B2470900 N-(3-chloropropyl)cyclopropanesulfonamide CAS No. 1343652-08-3

N-(3-chloropropyl)cyclopropanesulfonamide

Cat. No.: B2470900
CAS No.: 1343652-08-3
M. Wt: 197.68
InChI Key: QQTPTTYCIPQUAT-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.69 g/mol . This compound is characterized by the presence of a cyclopropane ring, a sulfonamide group, and a chloropropyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonamide with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)cyclopropanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopropanesulfonamides, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

N-(3-chloropropyl)cyclopropanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)cyclopropanesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloropropyl)cyclopropanesulfonamide include other cyclopropanesulfonamides and chloropropyl derivatives. Examples include:

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a sulfonamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(3-chloropropyl)cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTPTTYCIPQUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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